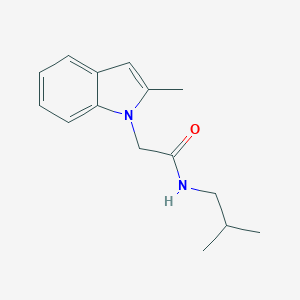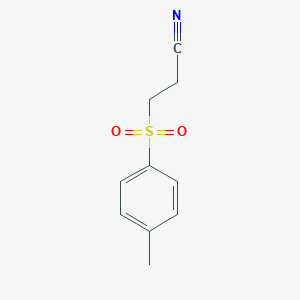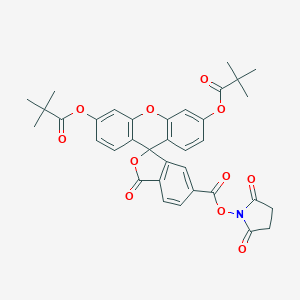
5,6-Carboxyfluoresceína dipivalato éster de succinimida
Descripción general
Descripción
5,6-Carboxyfluorescein dipivalate succinimide ester is a derivative of fluorescein dye, widely used in various scientific applications. This compound is known for its ability to label antibodies and other probes, making it a valuable tool in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Aplicaciones Científicas De Investigación
5,6-Carboxyfluorescein dipivalate succinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Mecanismo De Acción
Target of Action
The primary target of 5,6-Carboxyfluorescein Dipivalate Succinimide Ester are proteins , specifically the primary amines (lysine side chains) present in proteins . This compound is an amine-reactive derivative of fluorescein dye, which has wide-ranging applications as a label for antibodies and other probes .
Mode of Action
The compound interacts with its targets through the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This group has greater specificity toward primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling . This makes it an efficient labeling agent for antibodies and other purified proteins at primary amines .
Biochemical Pathways
The compound is used as a probe in fluorescence activation-coupled protein labeling methods for real-time imaging/measurements of protein dynamics . The specific biochemical pathways affected would depend on the proteins being targeted.
Pharmacokinetics
Its solubility in dmf or dmso suggests that it could be well-absorbed and distributed in biological systems when administered in these solvents.
Result of Action
The result of the compound’s action is the labeling of proteins, which can then be detected in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA . This allows for the visualization and tracking of these proteins, contributing to our understanding of protein dynamics.
Action Environment
The efficacy and stability of the compound’s action can be influenced by environmental factors such as pH. The NHS ester functional group reacts with primary amines at a pH range of 7.0 to 9.0 . Therefore, the compound’s action can be optimized in this pH range.
Análisis Bioquímico
Biochemical Properties
5,6-Carboxyfluorescein dipivalate succinimide ester plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The compound is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group, which reacts with primary amines at pH 7.0 to 9.0 . This allows it to efficiently label antibodies and other purified proteins at primary amines (lysine side chains) .
Cellular Effects
The effects of 5,6-Carboxyfluorescein dipivalate succinimide ester on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescent properties make it a valuable tool for tracking and visualizing these processes in real-time.
Molecular Mechanism
At the molecular level, 5,6-Carboxyfluorescein dipivalate succinimide ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The NHS ester functional group of the compound specifically reacts with primary amines, allowing it to bind to proteins and other biomolecules .
Metabolic Pathways
5,6-Carboxyfluorescein dipivalate succinimide ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5,6-Carboxyfluorescein dipivalate succinimide ester within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Carboxyfluorescein dipivalate succinimide ester involves the activation of 5,6-carboxyfluorescein with N-hydroxy-succinimide (NHS) and dicyclohexylcarbodiimide (DCC). This reaction forms the succinimidyl ester, which is more reactive towards primary amines . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a pH range of 7.0 to 9.0 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems and purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Carboxyfluorescein dipivalate succinimide ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines. This reaction forms a stable amide bond, making it an efficient labeling reagent .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, NHS, and DCC. The reactions are typically carried out in organic solvents like DMF or DMSO, with the pH maintained between 7.0 and 9.0 to ensure optimal reactivity .
Major Products Formed
The major product formed from these reactions is a labeled protein or antibody, where the fluorescein dye is covalently attached to the primary amine groups on the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Carboxyfluorescein succinimidyl ester: Similar in structure and function but lacks the dipivalate groups, making it less cell-permeable.
Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye, but it reacts with primary amines through an isothiocyanate group instead of a succinimidyl ester.
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE): More cell-permeable due to the presence of acetate groups, which are removed by intracellular esterases to activate the dye.
Uniqueness
5,6-Carboxyfluorescein dipivalate succinimide ester is unique due to its enhanced cell permeability and stable covalent bonding with primary amines. This makes it particularly useful for long-term cell labeling and tracking studies .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-22-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-23(26)35(22)24-15-18(7-10-21(24)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULGCXFMIDYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

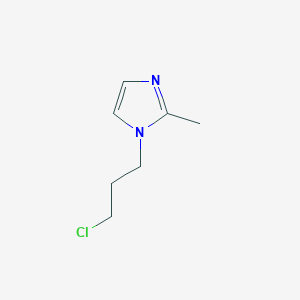
![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

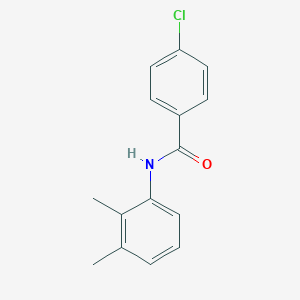

![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)
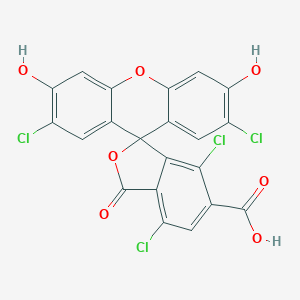
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)
